molecular formula C8H13N3 B13904882 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-7-methanamine

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-7-methanamine

Cat. No.: B13904882
M. Wt: 151.21 g/mol
InChI Key: SFNWQRLGNNVODU-UHFFFAOYSA-N
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Description

1-[5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-yl]methanamine is a heterocyclic compound that features an imidazo[1,5-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-yl]methanamine typically involves the formation of the imidazo[1,5-a]pyridine ring system followed by functionalization at the 7-position. Common synthetic methods include:

    Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.

    Wallach synthesis: This involves the cyclization of α-haloketones with ammonia or primary amines.

    Dehydrogenation of imidazolines: This method involves the oxidation of imidazolines to form imidazoles.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,5-a]pyridine-7-carboxylic acid, while reduction may yield 7-methylimidazo[1,5-a]pyridine.

Scientific Research Applications

1-[5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-yl]methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-yl]methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-yl]methanamine is unique due to its specific ring structure and functionalization at the 7-position. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-ylmethanamine

InChI

InChI=1S/C8H13N3/c9-4-7-1-2-11-6-10-5-8(11)3-7/h5-7H,1-4,9H2

InChI Key

SFNWQRLGNNVODU-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=NC=C2CC1CN

Origin of Product

United States

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